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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific rationale and preclinical

evidence supporting the repositioning of AZD3355 (Lesogaberan), a GABA-B receptor agonist,

for the treatment of liver fibrosis. This document outlines the drug's mechanism of action,

summarizes key quantitative data from preclinical studies, provides detailed experimental

protocols, and visualizes critical pathways and workflows.

Introduction to AZD3355 and Liver Fibrosis
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive

accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure.

[1] Currently, there are no approved therapies that directly target the fibrotic process. AZD3355,

also known as Lesogaberan, is a selective gamma-aminobutyric acid type B (GABA-B)

receptor agonist originally developed for the treatment of gastroesophageal reflux disease

(GERD).[2][3] A computational drug repositioning strategy identified AZD3355 as a potential

candidate for non-alcoholic steatohepatitis (NASH) and liver fibrosis.[4][5][6] Preclinical studies

have since demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[4]

[5]

Mechanism of Action and Signaling Pathway
AZD3355 exerts its therapeutic effects by activating the GABA-B receptor.[3] In the context of

liver fibrosis, the activation of GABA-B receptors on hepatic stellate cells (HSCs), the primary
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fibrogenic cells in the liver, is believed to be the key mechanism.[1] This activation has been

shown to inhibit HSC activation and proliferation.[7] Transcriptomic analysis has revealed that

AZD3355 impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases.[4][5]

[6] The GABA-B receptor may also play a protective role in the liver by ameliorating liver injury.

[1][8]
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Caption: Proposed signaling pathway of AZD3355 in hepatic stellate cells.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating

the efficacy of AZD3355 in models of liver fibrosis.

Table 1: In Vitro Efficacy of AZD3355 on Human Hepatic
Stellate Cells (LX-2)
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Gene Treatment Concentration Time Point
% Down-
regulation
(mRNA)

COL1A1 AZD3355 30 nM 72h Significant

αSMA AZD3355 30 nM 72h Significant

MMP2 AZD3355 30 nM 72h Significant

Data extracted from a study demonstrating dose-dependent and reversible down-regulation of

fibrogenic gene expression in response to AZD3355.[5]

Table 2: In Vivo Efficacy of AZD3355 in a Murine NASH
Model with Fibrosis

Parameter Vehicle
AZD3355 (10
mg/kg)

AZD3355 (30
mg/kg)

Hepatic Collagen

Content (% Area)

Male High Significantly Reduced Significantly Reduced

Female High Significantly Reduced Significantly Reduced

Profibrogenic Gene

Expression

COL1A1 High
Significantly Down-

regulated

Significantly Down-

regulated

αSMA High
Significantly Down-

regulated

Significantly Down-

regulated

TNF-α High
Significantly Down-

regulated

Significantly Down-

regulated

Tumor Development High Significantly Reduced Significantly Reduced
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Data from a study in a robust murine model of NASH, where AZD3355 treatment led to

significant improvements in histology and profibrogenic gene expression.[4][5][9]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical

evaluation of AZD3355 for liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in
Mice
This is a widely used and reproducible model for inducing liver fibrosis.[10][11][12]

Materials:

Male C57BL/6 mice (8-10 weeks old)

Carbon tetrachloride (CCl4)

Corn oil or mineral oil[13]

AZD3355

Vehicle for AZD3355

Gavage needles

Syringes and needles for intraperitoneal (IP) injection

Procedure:

Induction of Fibrosis:

Prepare a 10% solution of CCl4 in corn oil (v/v).[13]

Administer the CCl4 solution to mice via intraperitoneal injection at a dose of 1.0 ml/kg

body weight.[12]
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Injections are typically performed twice a week for a duration of 4-8 weeks to establish

significant fibrosis.[13][14][15]

Drug Treatment:

Following the fibrosis induction period, randomize mice into treatment groups (e.g., vehicle

control, AZD3355 low dose, AZD3355 high dose).

Prepare AZD3355 in a suitable vehicle for oral gavage.

Administer AZD3355 or vehicle daily via oral gavage for the specified treatment period

(e.g., 2-4 weeks).

Assessment of Fibrosis:

At the end of the treatment period, euthanize the mice.

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).[12]

Perfuse and collect the liver. A portion of the liver should be fixed in 10% neutral buffered

formalin for histological analysis, and another portion should be snap-frozen in liquid

nitrogen for molecular analysis.

Histological Analysis:

Embed fixed liver tissue in paraffin and section.

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and

Picrosirius Red for collagen deposition.[9]

Quantify the fibrotic area using image analysis software.[5]

Molecular Analysis:

Extract RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR)

to measure the expression of fibrogenic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1).
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Extract protein from frozen liver tissue and perform Western blotting to assess the

protein levels of α-SMA and other relevant markers.[8]

Precision-Cut Liver Slices (PCLS)
PCLS offer an ex vivo model that preserves the complex multicellular architecture of the liver.

[15]

Materials:

Fresh human or rodent liver tissue

Krumdieck tissue slicer

William's Medium E

Fetal Bovine Serum (FBS)

Penicillin/Streptomycin

AZD3355

DMSO (vehicle)

6-well plates

Procedure:

Preparation of PCLS:

Prepare ice-cold Krebs-Henseleit buffer.

Core the liver tissue and place it in the tissue slicer.

Slice the tissue to a thickness of 250 µm in ice-cold buffer.

Culture and Treatment:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23508979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11557367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place individual slices in 6-well plates containing pre-warmed William's Medium E

supplemented with FBS and antibiotics.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

After an initial stabilization period, treat the slices with AZD3355 or vehicle (DMSO) at the

desired concentrations.

Analysis:

After the treatment period (e.g., 24-48 hours), collect the culture medium for analysis of

secreted proteins (e.g., collagen).

Harvest the PCLS for RNA or protein extraction and subsequent analysis by qRT-PCR or

Western blotting as described in the in vivo protocol.[4][6]

Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the repositioning of

AZD3355 for liver fibrosis.

Experimental Workflow Diagram
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Caption: A generalized workflow for the repositioning of AZD3355.
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Conclusion
The existing preclinical data strongly support the therapeutic potential of AZD3355 as a novel

treatment for liver fibrosis. Its well-defined mechanism of action, coupled with demonstrated

efficacy in relevant in vitro and in vivo models, warrants further investigation in clinical settings.

This guide provides a comprehensive resource for researchers and drug development

professionals to design and execute further studies to validate the clinical utility of AZD3355 in

patients with liver fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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